molecular formula C26H24N6O3 B15027460 7-(3,4-dimethoxyphenyl)-5-methyl-2-phenyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(3,4-dimethoxyphenyl)-5-methyl-2-phenyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B15027460
M. Wt: 468.5 g/mol
InChI Key: JKYWLYABXSTKJV-UHFFFAOYSA-N
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Description

7-(3,4-DIMETHOXYPHENYL)-5-METHYL-2-PHENYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolopyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-DIMETHOXYPHENYL)-5-METHYL-2-PHENYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine core . This method is advantageous due to its catalyst-free and eco-friendly nature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-DIMETHOXYPHENYL)-5-METHYL-2-PHENYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(3,4-DIMETHOXYPHENYL)-5-METHYL-2-PHENYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3,4-DIMETHOXYPHENYL)-5-METHYL-2-PHENYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with molecular targets such as CDK2/cyclin A2 . This interaction inhibits the activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s structure allows it to fit into the active site of CDK2, forming essential hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,4-DIMETHOXYPHENYL)-5-METHYL-2-PHENYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific substituents, which enhance its binding affinity and selectivity towards CDK2. This makes it a promising candidate for further development as a therapeutic agent.

Properties

Molecular Formula

C26H24N6O3

Molecular Weight

468.5 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-5-methyl-2-phenyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C26H24N6O3/c1-16-22(25(33)29-19-10-7-13-27-15-19)23(18-11-12-20(34-2)21(14-18)35-3)32-26(28-16)30-24(31-32)17-8-5-4-6-9-17/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31)

InChI Key

JKYWLYABXSTKJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3)N1)C4=CC(=C(C=C4)OC)OC)C(=O)NC5=CN=CC=C5

Origin of Product

United States

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